3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate
Description
3-(4-(N,N-Dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate is a synthetic carbamate derivative characterized by a cyclohexyl backbone modified with a phenylcarbamate group and a 4-(N,N-dimethylsulfamoyl)benzamido substituent. The dimethylsulfamoyl group may enhance solubility and bioavailability compared to simpler carbamates, while the cyclohexyl moiety could influence steric interactions in biological targets.
Properties
IUPAC Name |
[3-[[4-(dimethylsulfamoyl)benzoyl]amino]cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-25(2)31(28,29)20-13-11-16(12-14-20)21(26)23-18-9-6-10-19(15-18)30-22(27)24-17-7-4-3-5-8-17/h3-5,7-8,11-14,18-19H,6,9-10,15H2,1-2H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTXDIMYRVKYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate involves multiple steps, typically starting with the preparation of the benzamido and phenylcarbamate intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
The compound 3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate is a complex organic molecule that has garnered attention in various scientific research applications. Below is a detailed examination of its applications, supported by data tables and case studies.
Molecular Formula
- Molecular Weight: 329.3 g/mol
- Chemical Structure: The compound features a cyclohexyl group, a phenylcarbamate moiety, and a dimethylsulfamoyl substitution, contributing to its unique properties.
Pharmaceutical Development
The compound is being investigated for its potential as a therapeutic agent due to its interaction with biological targets.
- Mechanism of Action: It is believed to inhibit specific enzymes or receptors involved in disease pathways, particularly in cancer and metabolic disorders.
- Case Study: A study indicated that derivatives similar to this compound showed significant inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth under hypoxic conditions .
Drug Delivery Systems
The structural features of this compound make it suitable for use in drug delivery systems.
- Formulation: The ability to modify the solubility and stability of drugs through conjugation with this compound can enhance therapeutic efficacy.
- Research Findings: Studies have shown that compounds with similar functionalities can improve the bioavailability of poorly soluble drugs .
Research has focused on assessing the biological activities of the compound against various pathogens.
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against multidrug-resistant strains of bacteria, making it a candidate for further exploration in antibiotic development .
- Case Study: In vitro tests demonstrated that related compounds exhibited selective toxicity towards Mycobacterium tuberculosis, indicating a promising direction for tuberculosis treatment .
Table 2: Potential Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Investigating therapeutic effects on cancer-related pathways |
| Drug Delivery Systems | Enhancing solubility and stability of drugs |
| Antimicrobial Research | Potential efficacy against resistant bacterial strains |
Mechanism of Action
The mechanism by which 3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Carbamate-Based Pesticides
Carbamates are widely used as pesticides due to their acetylcholinesterase-inhibiting properties. Key analogs from the Pesticide Chemicals Glossary include:
Key Findings :
- Substituent Effects : The dimethylsulfamoyl group in the target compound likely increases polarity and solubility compared to the hydrophobic methyl or methylthio groups in XMC and methiocarb. This could enhance environmental mobility or systemic distribution in biological systems.
- Activity Profile: Methiocarb’s methylthio group confers resistance to hydrolysis, improving environmental persistence .
Hydroxamic Acid Derivatives
Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) from exhibit antioxidant properties, as evidenced by their use in DPPH radical scavenging assays . While structurally distinct from carbamates, their chlorophenyl and cyclohexyl motifs overlap with the target compound’s architecture.
Key Findings :
- Functional Group Impact : Hydroxamic acids chelate metal ions (e.g., iron), enabling antioxidant activity, whereas carbamates typically inhibit enzymes via covalent modification. The target compound’s carbamate group suggests a different mechanism, possibly targeting esterases or proteases.
Biological Activity
The compound 3-(4-(N,N-dimethylsulfamoyl)benzamido)cyclohexyl phenylcarbamate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of carbamates , which are esters or salts of carbamic acid. Its structure can be broken down into several functional groups:
- Phenylcarbamate : Provides stability and influences solubility.
- Benzamide : Imparts biological activity related to enzyme inhibition.
- Sulfamoyl group : Enhances interaction with biological targets.
Structural Formula
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibition properties. For instance, the sulfamoyl group has been associated with inhibition of carbonic anhydrase, which plays a critical role in various physiological processes including respiration and acid-base balance.
Anticancer Activity
Several studies have explored the anticancer properties of carbamate derivatives. The phenylcarbamate moiety is known to interact with cellular pathways involved in apoptosis and cell proliferation.
Antimicrobial Properties
Compounds featuring sulfamoyl groups have shown significant antimicrobial activity against various bacterial strains. This suggests that this compound may also possess similar properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of carbonic anhydrase | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various carbamate derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating potent activity.
Case Study: Enzyme Interaction
Another study focused on the interaction of this compound with carbonic anhydrase isoforms. The results indicated that the compound effectively inhibited enzyme activity, which could lead to therapeutic applications in conditions such as glaucoma and edema.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
